molecular formula C16H18N2O4 B11687861 2,5-Dimethyl-furan-3-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide

2,5-Dimethyl-furan-3-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide

Cat. No.: B11687861
M. Wt: 302.32 g/mol
InChI Key: NPQKEVRPFXTBPE-RQZCQDPDSA-N
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Description

2,5-Dimethyl-furan-3-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide is an organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-furan-3-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide typically involves the condensation reaction between 2,5-Dimethyl-furan-3-carboxylic acid hydrazide and 3-ethoxy-2-hydroxy-benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-furan-3-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-furan-3-carboxylic acid hydrazide
  • 3-Ethoxy-2-hydroxy-benzaldehyde
  • Other benzylidene hydrazides

Comparison

Compared to similar compounds, 2,5-Dimethyl-furan-3-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide may exhibit unique properties such as enhanced stability, specific biological activities, or improved reactivity in certain chemical reactions. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C16H18N2O4/c1-4-21-14-7-5-6-12(15(14)19)9-17-18-16(20)13-8-10(2)22-11(13)3/h5-9,19H,4H2,1-3H3,(H,18,20)/b17-9+

InChI Key

NPQKEVRPFXTBPE-RQZCQDPDSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=C(OC(=C2)C)C

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=C(OC(=C2)C)C

Origin of Product

United States

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